molecular formula C₃₂H₄₆O₅ B1141291 (5Z,7E,22E)-(1S,3R,24R)-25-(carboethoxy-methylene)-26,26-cyclo-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,24-triol CAS No. 186371-96-0

(5Z,7E,22E)-(1S,3R,24R)-25-(carboethoxy-methylene)-26,26-cyclo-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,24-triol

Cat. No. B1141291
M. Wt: 510.7
InChI Key:
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Description

The detailed study and synthesis of steroidal compounds, such as the one , offer critical insights into their structural, chemical, and physical properties. These compounds are pivotal in understanding the biological and chemical pathways in which sterols participate, especially in their roles in cellular membranes and as precursors to biologically significant molecules.

Synthesis Analysis

The synthesis of steroidal compounds often involves intricate steps that build on the core structure through various chemical reactions. For example, the preparation of cholestane derivatives, closely related to our compound, can be performed using a hydroboration procedure, which is a method for the preparation of cholestane triols from cholestane starting materials (Dayal et al., 1978). This process typically involves dehydration, hydroboration, and oxidation steps to introduce specific hydroxyl groups at designated positions on the steroidal backbone.

Molecular Structure Analysis

The molecular structure of steroidal compounds is characterized by their multiple ring structures, often with a specific configuration of methyl groups and double bonds. The precise arrangement of atoms and bonds significantly impacts the compound's physical and chemical properties. For instance, the differentiation between the 25R- and 25S-isomers of cholestane triols using 13C NMR spectroscopy highlights the importance of molecular structure in identifying and studying these compounds (Batta et al., 1980).

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Vitamin D Derivatives : The compound is used in the synthesis of vitamin D derivatives, such as 1α, 25-Dihydroxyvitamin D2. This process involves irradiation and thermal isomerization steps starting from related ergostatriene compounds (Tsuji, Yokoyama, & Tachibana, 1989).

  • Sterol Derivatives from Fungi : Research has identified sterol derivatives structurally related to this compound in fungi such as Talaromyces stipitatus. These sterols are evaluated for their cytotoxic activities against hepatoma cell lines (Zhang et al., 2021).

Biological and Chemical Studies

  • Preparation of Epimeric Bile Alcohols : This compound has been used in studies for the preparation of epimeric bile alcohols, which are important for understanding chenodeoxycholic acid biosynthesis (Dayal et al., 1978).

  • Crystal Structure Analysis : Studies on related compounds help understand the crystal structures and molecular interactions, providing insights into their chemical behavior (Chertanova et al., 1997).

  • Novel Analog Synthesis for Vitamin D3 : Research on similar compounds includes the development of novel side chain analogs of 1α,25-dihydroxyvitamin D3 to probe receptor interactions (Calverley, 2001).

Additional Applications

  • Isolation from Natural Sources : The compound and its derivatives have been isolated from various natural sources, like the fruit bodies of Grifola frondosa, revealing the diversity of sterol constituents in nature (Ishizuka, Yaoita, & Kikuchi, 1997).

  • Study of Reaction Products in Polymerization : The compound is relevant in studying the reaction products in the early stage of copolymerization processes, aiding in understanding complex chemical reactions (Yamasaki, Masamoto, & Kanaori, 2000).

properties

CAS RN

186371-96-0

Product Name

(5Z,7E,22E)-(1S,3R,24R)-25-(carboethoxy-methylene)-26,26-cyclo-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,24-triol

Molecular Formula

C₃₂H₄₆O₅

Molecular Weight

510.7

IUPAC Name

ethyl (E)-3-[1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropyl]prop-2-enoate

InChI

InChI=1S/C32H46O5/c1-5-37-30(36)14-16-32(17-18-32)29(35)13-8-21(2)26-11-12-27-23(7-6-15-31(26,27)4)9-10-24-19-25(33)20-28(34)22(24)3/h8-10,13-14,16,21,25-29,33-35H,3,5-7,11-12,15,17-20H2,1-2,4H3/b13-8+,16-14+,23-9+,24-10-/t21-,25-,26-,27+,28+,29-,31-/m1/s1

SMILES

CCOC(=O)C=CC1(CC1)C(C=CC(C)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C)O

synonyms

(2E)-3-[1-[(1R,2E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-Dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-1-hydroxy-2-penten-1-yl]cyclopropyl]-2-propenoic Acid Ethyl Ester;  (2E)-3-[1-[(1α,3β,5Z,7E,22E,24R)-1,3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z,7E,22E)-(1S,3R,24R)-25-(carboethoxy-methylene)-26,26-cyclo-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,24-triol
Reactant of Route 2
(5Z,7E,22E)-(1S,3R,24R)-25-(carboethoxy-methylene)-26,26-cyclo-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,24-triol
Reactant of Route 3
(5Z,7E,22E)-(1S,3R,24R)-25-(carboethoxy-methylene)-26,26-cyclo-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,24-triol
Reactant of Route 4
(5Z,7E,22E)-(1S,3R,24R)-25-(carboethoxy-methylene)-26,26-cyclo-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,24-triol
Reactant of Route 5
(5Z,7E,22E)-(1S,3R,24R)-25-(carboethoxy-methylene)-26,26-cyclo-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,24-triol
Reactant of Route 6
(5Z,7E,22E)-(1S,3R,24R)-25-(carboethoxy-methylene)-26,26-cyclo-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,24-triol

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